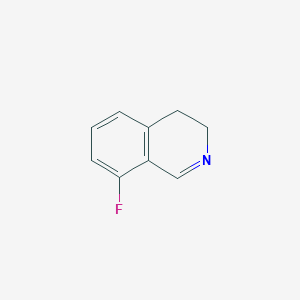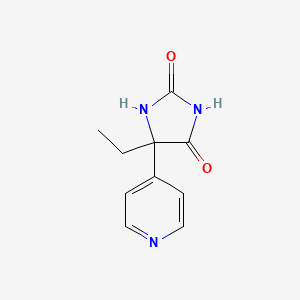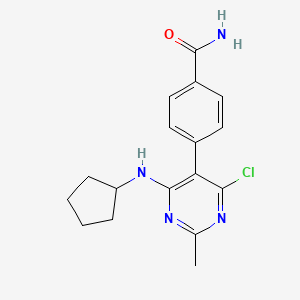![molecular formula C18H25NO3 B12937808 tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique configuration, which includes a tert-butyl group, a hydroxy group, and a spiro linkage between an indene and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Spirocyclization: The spiro linkage is formed through a cyclization reaction, often involving a nucleophilic attack on a carbonyl group followed by ring closure.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a piperidine moiety.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloride in the presence of a base, such as triethylamine.
Hydroxylation: The hydroxy group is introduced through an oxidation reaction, often using reagents like tert-butyl hydroperoxide.
Industrial Production Methods
Industrial production of tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like tert-butyl hydroperoxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydroxylation: The tert-butyl group can undergo hydroxylation to form primary alcohols.
Common Reagents and Conditions
Oxidizing Agents: tert-butyl hydroperoxide, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., triethylamine)
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Applications De Recherche Scientifique
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate: Unique due to its spirocyclic structure and tert-butyl group.
tert-Butyl ®-1-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-carboxylate analogs: Similar compounds with variations in the substituents on the indene or piperidine rings.
Propriétés
Formule moléculaire |
C18H25NO3 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
tert-butyl (1R)-1-hydroxyspiro[3H-indene-2,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-16(2,3)22-15(20)18(21)14-7-5-4-6-13(14)12-17(18)8-10-19-11-9-17/h4-7,19,21H,8-12H2,1-3H3/t18-/m1/s1 |
Clé InChI |
QJQYAOYPTNQVRX-GOSISDBHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@]1(C2=CC=CC=C2CC13CCNCC3)O |
SMILES canonique |
CC(C)(C)OC(=O)C1(C2=CC=CC=C2CC13CCNCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


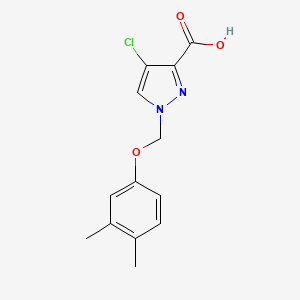
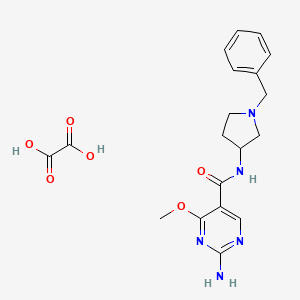
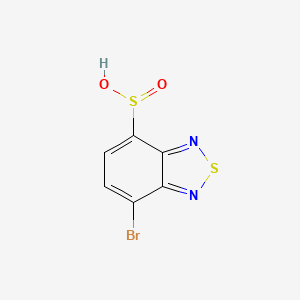
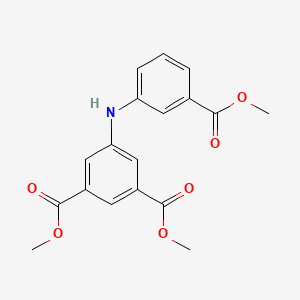


![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12937763.png)
![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/no-structure.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl-](/img/structure/B12937767.png)
![9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-](/img/structure/B12937768.png)
